3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic Acid (Oseltamivir Impurity pound(c)
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Overview
Description
3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amides, esters, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexene ring, followed by the introduction of the acetamido and ethoxycarbonyl groups. The pentan-3-yloxy group is then added through an etherification reaction. Finally, the carbamoyl and hydroxypentanedioic acid groups are introduced through amidation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The ethoxycarbonyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme-substrate interactions.
Medicine: It may have potential as a drug candidate due to its multiple functional groups that can interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid exerts its effects depends on its interactions with molecular targets. These interactions can involve hydrogen bonding, hydrophobic interactions, and covalent bonding with specific amino acid residues in proteins. The pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(((1S,5R,6R)-6-Acetamido-3-(methoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid
- 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(butan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid
Uniqueness
The uniqueness of 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H34N2O10 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
3-[[(1S,5R,6R)-6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C22H34N2O10/c1-5-14(6-2)34-16-9-13(20(30)33-7-3)8-15(19(16)23-12(4)25)24-21(31)22(32,10-17(26)27)11-18(28)29/h9,14-16,19,32H,5-8,10-11H2,1-4H3,(H,23,25)(H,24,31)(H,26,27)(H,28,29)/t15-,16+,19+/m0/s1 |
InChI Key |
NIUNNNMTYICPRJ-FRQCXROJSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)C(CC(=O)O)(CC(=O)O)O)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C(CC(=O)O)(CC(=O)O)O)C(=O)OCC |
Origin of Product |
United States |
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